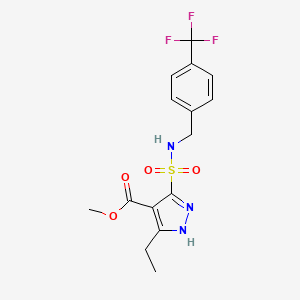
methyl 3-ethyl-5-(N-(4-(trifluoromethyl)benzyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the formation of the pyrazole ring. Common synthetic routes include the cyclization of hydrazines with 1,3-diketones or the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE: Unique due to its specific combination of functional groups and the presence of a trifluoromethyl group.
Other Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole-4-carboxylate or 3-ethyl-5-phenyl-1H-pyrazole-4-carboxylate share the pyrazole core but differ in their substituents, leading to different properties and applications
Uniqueness
The uniqueness of METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
Molecular Formula |
C15H16F3N3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 5-ethyl-3-[[4-(trifluoromethyl)phenyl]methylsulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H16F3N3O4S/c1-3-11-12(14(22)25-2)13(21-20-11)26(23,24)19-8-9-4-6-10(7-5-9)15(16,17)18/h4-7,19H,3,8H2,1-2H3,(H,20,21) |
InChI Key |
KDILLETYBLVJBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















